2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF3NS/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTIQAUSAOPFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- Starting material : 3-bromo-5-(trifluoromethyl)pyridin-2-ol
- Reagent : Phosphorus oxychloride (POCl3)
- Conditions : Stirring at 100°C for 5 hours
- Work-up : Cooling, quenching in ice-water, extraction with dichloromethane, washing with sodium bicarbonate solution and brine, drying over MgSO4, filtration, concentration, and purification by flash chromatography
- Yield : 79%
- Physical state : White solid
- NMR data : 1H NMR (400 MHz, CDCl3) δ 8.17 (multiplet, 1H), 8.62 (doublet, 1H)
This procedure efficiently converts the hydroxyl group to chlorine, enabling further functionalization at the 2-position of the pyridine ring.
Introduction of the 4-Bromophenylthio Group
The key step in synthesizing 2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine is the substitution of the 2-chloro group with a 4-bromophenylthio moiety.
Thiolation Reaction
- Reactants : 3-bromo-2-chloro-5-(trifluoromethyl)pyridine and 4-bromophenylthiol or a corresponding thiolate salt
- Solvent : Typically polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base : Mild bases like potassium carbonate or sodium hydride to generate the thiolate anion in situ
- Temperature : Moderate heating (e.g., 50–80°C) for several hours to ensure complete substitution
- Mechanism : Nucleophilic aromatic substitution (S_NAr), where the thiolate attacks the electron-deficient 2-chloro position on the pyridine ring, displacing chloride and forming the thioether linkage
This step is critical for installing the sulfur-containing aromatic substituent, which imparts unique chemical and biological properties to the molecule.
Alternative Synthetic Routes and Related Preparations
While direct thiolation of the 2-chloro intermediate is the most straightforward approach, other preparative methods and related synthetic strategies have been reported for similar pyridine derivatives:
Chlorination of 3-Trifluoromethylpyridine
- Vapour-phase chlorination of 3-trifluoromethylpyridine at 300–450°C with chlorine gas can selectively yield 2-chloro-5-trifluoromethylpyridine, an important precursor.
- The chlorination can be performed with or without diluents such as nitrogen or steam, and the chlorine-to-substrate molar ratio is critical for selectivity.
- This method provides a scalable route to the chlorinated pyridine core but requires careful control of reaction parameters to minimize by-products.
Coupling Reactions for Thioether Formation
- Literature reports on related compounds suggest the use of coupling agents such as 1,1′-thiocarbonyldiimidazole to facilitate the formation of carbothioamide intermediates, which can be transformed into thioethers.
- Catalytic systems involving palladium or copper catalysts may also be employed for C–S bond formation, although these are more common in complex molecule synthesis.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The selective chlorination of trifluoromethylpyridines is well-documented and provides a reliable route to key intermediates with high regioselectivity and manageable by-products.
- The nucleophilic aromatic substitution to introduce the 4-bromophenylthio group benefits from the electron-withdrawing trifluoromethyl and chloro substituents, which activate the pyridine ring toward nucleophilic attack.
- Reaction conditions such as solvent choice, base strength, and temperature critically affect the yield and purity of the final product.
- Purification typically involves extraction, washing, drying, and chromatographic techniques to isolate the desired thioether compound.
- The presence of bromine on the phenyl ring allows further functionalization if needed for downstream applications.
Chemical Reactions Analysis
2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The chloro and bromophenylsulfanyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of catalysts like palladium to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural properties of 2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives:
Notes:
- However, analogs with trifluoromethyl and halogen substituents typically exhibit melting points between 28–31°C and boiling points near 152°C .
- Purity levels for commercial derivatives often exceed 97–99%, as seen in and , suggesting rigorous synthesis protocols .
Key Findings :
- The trifluoromethyl group at the 5-position enhances electrophilicity at the 2- and 3-positions, facilitating nucleophilic substitutions .
- Yields for analogs vary (78.8% to high), depending on substituent steric effects and purification methods .
Agrochemicals:
- Derivatives like haloxyfop-ethoxy ethyl () are herbicides targeting acetyl-CoA carboxylase. The 3-chloro-5-(trifluoromethyl)pyridine core is critical for weed control .
- The target compound’s bromophenylthio group may enhance soil persistence compared to chlorophenyl analogs .
Pharmaceuticals:
- The triazolylthio derivative () is a high-purity (>99%) intermediate for anticancer and antiviral agents, highlighting the role of sulfur-linked heterocycles in drug design .
Material Science:
- Fluorinated pyridines are used in liquid crystals and OLEDs due to their electron-withdrawing properties .
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group stabilizes the pyridine ring via inductive effects, reducing susceptibility to nucleophilic attack .
- Halogen vs.
- Sulfur Linkages : Thioether bonds (C-S-C) improve metabolic stability over ethers (C-O-C), as seen in pesticide intermediates .
Biological Activity
Overview
2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features a bromophenyl thioether group, a chloro substituent, and a trifluoromethyl group attached to a pyridine ring, which collectively contribute to its reactivity and biological interactions.
- Molecular Formula : C₁₂H₆BrClF₃NS
- Molecular Weight : 368.60 g/mol
- CAS Number : 1053658-57-3
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown moderate antibacterial properties, making it a candidate for further studies in antimicrobial drug development.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms and efficacy require further investigation .
The biological activity of this compound is believed to involve interaction with specific molecular targets. Its thioether linkage may enhance binding affinity to various enzymes or receptors, potentially modulating their activity. However, the exact molecular mechanisms remain to be fully elucidated.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Chlorine and trifluoromethyl groups | Moderate antibacterial activity | Lacks thioether linkage |
| 4-Bromophenyl thioether derivatives | Thioether linkage | Varies widely | Different aromatic substitutions |
| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | Bromine and chlorine substituents | Antimicrobial properties | Similar halogenation but lacks thioether |
The presence of both bromine and a thioether group in this compound enhances its potential for diverse biological interactions compared to its analogs.
Case Studies
- Antimicrobial Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
- Anticancer Research : Recent investigations into the anticancer properties of similar pyridine derivatives have shown promising results in inhibiting tumor growth in laboratory settings. These findings warrant further exploration into the specific effects of this compound on cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving halogenation, nucleophilic substitution, and coupling reactions. For example, a pyridine core is functionalized through chlorination at the 3-position and trifluoromethylation at the 5-position, followed by thioether formation via reaction with 4-bromothiophenol. Key steps include optimizing reaction temperatures (e.g., 80–120°C for chlorination) and catalysts (e.g., Pd-based catalysts for coupling). Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro and trifluoromethyl groups) and aryl-thioether connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles/distances in crystalline derivatives .
Q. How can researchers assess the purity of this compound for biological studies?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase). Purity thresholds ≥95% are standard. Complementary techniques include differential scanning calorimetry (DSC) to check for polymorphic impurities and elemental analysis for stoichiometric validation .
Advanced Research Questions
Q. What strategies address low yields in the fluorination/trifluoromethylation step during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Cu(I)/Pd(0) catalysts to enhance trifluoromethyl group incorporation.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature Control : Gradual heating (e.g., 50°C → 100°C) minimizes side reactions.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
Q. How can contradictions in F NMR data for trifluoromethyl derivatives be resolved?
- Methodological Answer :
- Deuterated Solvents : Use CDCl or DMSO-d to avoid solvent-induced shifts.
- 2D NMR (COSY, NOESY) : Identify scalar coupling between fluorine and adjacent protons.
- Computational Modeling : Compare experimental shifts with DFT-calculated F chemical shifts (e.g., using Gaussian 09) .
Q. What experimental designs evaluate the compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, analyzing degradation products via LC-MS.
- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic media; monitor half-life using GC-MS.
- Biotic Degradation : Use soil or microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions .
Q. How can researchers optimize the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing bromine with iodine) and test against target enzymes (e.g., kinase inhibition assays).
- Docking Studies : Use AutoDock Vina to predict binding modes to protein targets (e.g., EGFR or COX-2).
- In Vitro Toxicity : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
